4-Chloroindole-2-14C
Overview
Description
4-Chloroindole-2-14C is a radiolabeled compound, where the carbon-14 isotope is incorporated into the indole structure. This compound is primarily used in scientific research to trace and study various biochemical pathways due to its radioactive nature. The indole nucleus is a significant structure in many biologically active compounds, making this compound an important tool in both chemical and biological research .
Preparation Methods
The synthesis of 4-Chloroindole-2-14C typically involves the chlorination of indole derivatives. One common method includes the use of N-protected indole-3-formaldehyde and N-chlorosuccinimide (NCS) as reaction substrates . The reaction conditions often require careful control of temperature and pH to ensure the selective chlorination at the desired position on the indole ring. Industrial production methods may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by reduction and nitration steps .
Chemical Reactions Analysis
4-Chloroindole-2-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to form 4-chloroindoline.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of functionalized indole derivatives.
Scientific Research Applications
4-Chloroindole-2-14C is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in tracking metabolic pathways and understanding the role of indole derivatives in biological systems.
Medicine: Employed in drug development and pharmacokinetic studies to trace the distribution and metabolism of indole-based drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloroindole-2-14C involves its incorporation into biochemical pathways where it acts as a tracer. The radioactive carbon-14 isotope allows researchers to monitor the movement and transformation of the compound within biological systems. This helps in identifying molecular targets and pathways involved in various physiological and pathological processes .
Comparison with Similar Compounds
4-Chloroindole-2-14C can be compared with other similar compounds such as:
4-Chloroindole-3-acetic acid: Another chlorinated indole derivative used in plant growth studies.
5-Chloroindole: Known for its use in synthetic organic chemistry.
6-Chloroindole: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its radiolabeled carbon-14 isotope, which makes it particularly valuable for tracing and studying complex biochemical pathways.
Properties
IUPAC Name |
4-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H/i5+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZRCRXNHITBY-RHRFEJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=[14CH]N2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661866 | |
Record name | 4-Chloro(2-~14~C)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210110-92-2 | |
Record name | 1H-Indole-2-14C, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210110-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro(2-~14~C)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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